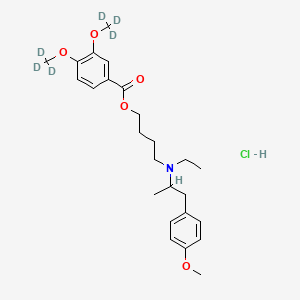
Mebeverine (D6 Hydrochloride)
概要
説明
Mebeverine (D6 Hydrochloride) is a musculo tropic antispasmodic agent commonly employed for the management of irritable bowel syndrome. This medication is known for its favorable safety profile, as it is associated with minimal adverse effects. Mebeverine (D6 Hydrochloride) exerts its therapeutic effects by directly targeting the cellular level to induce relaxation of the stomach muscles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Mebeverine (D6 Hydrochloride) involves the reaction of 4-(ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino)butyl 3,4-dimethoxybenzoate with hydrochloric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, Mebeverine (D6 Hydrochloride) is produced using a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
化学反応の分析
反応の種類: メベベリン (D6 塩酸塩) は、次のものを含む、いくつかの種類の化学反応を起こします。
酸化: この化合物は、さまざまな代謝産物を生成するために酸化することができます。
還元: 還元反応は、化合物に存在する官能基を変更することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物には、メベベリン (D6 塩酸塩) のさまざまな代謝産物や誘導体が含まれ、これらは異なる薬理学的特性を持つ可能性があります .
4. 科学研究への応用
メベベリン (D6 塩酸塩) は、次のものを含む、広範な科学研究への応用があります。
化学: 抗痙攣薬とそのメカニズムに関する研究におけるモデル化合物として使用されます。
生物学: 平滑筋細胞に対するその効果とその潜在的な治療用途について調査されています。
医学: 過敏性腸症候群やその他の消化器系の障害の治療に広く使用されています。
科学的研究の応用
Mebeverine (D6 Hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of antispasmodic agents and their mechanisms.
Biology: Investigated for its effects on smooth muscle cells and its potential therapeutic applications.
Medicine: Widely used in the treatment of irritable bowel syndrome and other gastrointestinal disorders.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
作用機序
メベベリン (D6 塩酸塩) は、腸の筋肉を弛緩させることで作用します。これは、消化管の平滑筋に直接作用することによって達成されます。この作用は、過敏性腸症候群などの病気に伴う痛みやけいれんを軽減するのに役立ちます。 この化合物は、カルシウムチャネルやムスカリン受容体に影響を与え、抗痙攣作用に寄与する可能性があります .
類似化合物:
ジシクロミン: 同様の適応症で使用される別の抗痙攣薬です。
ブチルブロミドスコポラミン: 平滑筋のけいれんを軽減するために使用されます。
シトラートアルベリン: 抗痙攣作用を持つ別の化合物.
メベベリン (D6 塩酸塩) の独自性: メベベリン (D6 塩酸塩) は、有意な全身性抗コリン作用なしに平滑筋の直接弛緩を伴う、その特定の作用機序によって独特です。 これは、他の抗痙攣薬の副作用に敏感な患者にとって好ましい選択肢となっています .
類似化合物との比較
Dicyclomine: Another antispasmodic agent used for similar indications.
Hyoscine Butylbromide: Used to relieve smooth muscle spasms.
Alverine Citrate: Another compound with antispasmodic properties.
Uniqueness of Mebeverine (D6 Hydrochloride): Mebeverine (D6 Hydrochloride) is unique due to its specific mechanism of action, which involves direct relaxation of smooth muscles without significant systemic anticholinergic effects. This makes it a preferred choice for patients who may be sensitive to the side effects of other antispasmodic agents .
特性
IUPAC Name |
4-[ethyl-[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-bis(trideuteriomethoxy)benzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO5.ClH/c1-6-26(19(2)17-20-9-12-22(28-3)13-10-20)15-7-8-16-31-25(27)21-11-14-23(29-4)24(18-21)30-5;/h9-14,18-19H,6-8,15-17H2,1-5H3;1H/i4D3,5D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGQWYOULXPJRE-FFPZBHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCOC(=O)C1=CC(=C(C=C1)OC)OC)C(C)CC2=CC=C(C=C2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C(=O)OCCCCN(CC)C(C)CC2=CC=C(C=C2)OC)OC([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride](/img/structure/B1139076.png)
![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)
![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)






![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)
